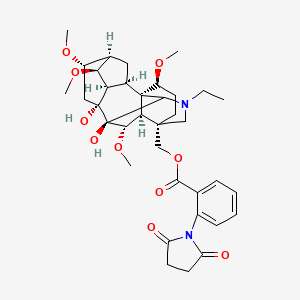
Lycaconitine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lycaconitine is a diterpenoid.
科学的研究の応用
Chemical Properties and Isolation
Lycaconitine is structurally related to methylthis compound, sharing similar toxicological profiles but differing in potency and biological activity. The compound has been isolated from plants such as Delphinium kamaonense, where it exhibits unique structural features that contribute to its biological effects. The isolation of this compound typically involves extraction techniques followed by chromatographic methods to achieve purity.
Therapeutic Applications
This compound has garnered attention for its potential therapeutic applications, particularly in the following areas:
- Neurological Disorders : Research indicates that this compound may have applications in treating neurological conditions. It has been studied for its effects on nicotinic acetylcholine receptors, which are crucial in various neurological pathways. For instance, it has been suggested that this compound could mitigate nicotine dependence without triggering withdrawal symptoms, based on animal studies showing reduced self-administration of nicotine .
- Anti-inflammatory Properties : Recent studies have demonstrated that this compound-type compounds exhibit significant anti-inflammatory activities. For example, compounds isolated from Delphinium kamaonense showed potent inhibition of nitric oxide production, implicating their potential in treating inflammatory conditions through modulation of mitogen-activated protein kinase signaling pathways .
- Insecticidal Action : The insecticidal properties of this compound have also been explored, with findings suggesting it may serve as a natural pesticide due to its toxicity to certain insects while being less harmful to mammals at lower concentrations .
Pharmacological Mechanisms
The pharmacological mechanisms of this compound are primarily linked to its interaction with nicotinic acetylcholine receptors (nAChRs). Studies have shown that this compound competes with known ligands for binding sites on nAChRs, indicating its role as a molecular probe in pharmacological research. This interaction is crucial for understanding its effects on both the central and peripheral nervous systems.
Structure-Activity Relationship
The structure-activity relationship (SAR) studies reveal that modifications in the chemical structure of this compound can significantly alter its potency and toxicity. For example, the presence or absence of specific functional groups affects its affinity for nAChRs and overall biological activity. These insights are vital for the development of safer derivatives with therapeutic potential .
Case Studies and Research Findings
- Study on Anti-inflammatory Activity : A recent study identified several this compound-type alkaloids from Delphinium kamaonense, demonstrating their ability to inhibit nitric oxide production with varying potencies. Kamaonensine E was highlighted as particularly effective with an IC50 value of 0.9 μM, showcasing the compound's potential in treating inflammatory diseases .
- Nicotine Dependence Research : In experiments involving rats, administration of this compound significantly reduced nicotine self-administration, suggesting its potential use in smoking cessation therapies. This finding points toward a novel approach in addiction treatment by targeting nAChRs without inducing withdrawal symptoms .
- Insecticidal Properties : Research into the insecticidal effects of this compound revealed that it can effectively reduce insect populations while posing lower risks to non-target species, making it a candidate for eco-friendly pest control solutions .
特性
分子式 |
C36H48N2O10 |
|---|---|
分子量 |
668.8 g/mol |
IUPAC名 |
[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-(2,5-dioxopyrrolidin-1-yl)benzoate |
InChI |
InChI=1S/C36H48N2O10/c1-6-37-17-33(18-48-31(41)19-9-7-8-10-22(19)38-25(39)11-12-26(38)40)14-13-24(45-3)35-21-15-20-23(44-2)16-34(42,27(21)28(20)46-4)36(43,32(35)37)30(47-5)29(33)35/h7-10,20-21,23-24,27-30,32,42-43H,6,11-18H2,1-5H3/t20-,21-,23+,24+,27-,28+,29-,30+,32?,33+,34-,35+,36-/m1/s1 |
InChIキー |
KFXVNXQXPRPLQA-CPIHIRBUSA-N |
SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CCC8=O |
異性体SMILES |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@@H]([C@@](C31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CCC8=O |
正規SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CCC8=O |
同義語 |
lycaconitine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















